molecular formula C9H20N2O B14189483 6,6-Dimethyl-1,4,8-oxadiazecane CAS No. 848442-40-0

6,6-Dimethyl-1,4,8-oxadiazecane

Cat. No.: B14189483
CAS No.: 848442-40-0
M. Wt: 172.27 g/mol
InChI Key: FWUBNPSWFCMBJG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4,8-oxadiazecane is an organic compound with the molecular formula C9H20N2O It is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4,8-oxadiazecane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid and benzene can yield the desired compound . The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically. The product is then purified through distillation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,4,8-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6,6-Dimethyl-1,4,8-oxadiazecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4,8-oxadiazecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,5-Oxadiazole

Uniqueness

6,6-Dimethyl-1,4,8-oxadiazecane is unique due to its specific ring structure and the presence of dimethyl groups, which confer distinct chemical and physical properties compared to other oxadiazoles. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

848442-40-0

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

6,6-dimethyl-1,4,8-oxadiazecane

InChI

InChI=1S/C9H20N2O/c1-9(2)7-10-3-5-12-6-4-11-8-9/h10-11H,3-8H2,1-2H3

InChI Key

FWUBNPSWFCMBJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCOCCNC1)C

Origin of Product

United States

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